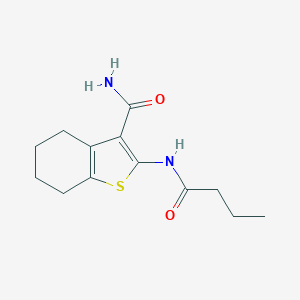![molecular formula C18H22N2O2S2 B214268 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide](/img/structure/B214268.png)
6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide, also known as TAK-659, is a novel small molecule inhibitor that is being developed for the treatment of various types of cancer and autoimmune diseases. This compound is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the signaling pathways of B cells and other immune cells.
Mecanismo De Acción
The primary mechanism of action of 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide is the inhibition of BTK, which is a key enzyme in the signaling pathways of B cells and other immune cells. By blocking the activity of BTK, this compound can disrupt the proliferation and survival of cancer cells and autoimmune cells, and induce apoptosis (programmed cell death) in these cells. Additionally, 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide has been shown to modulate the activity of other signaling pathways, such as the PI3K/AKT and NF-kB pathways, which are also involved in the pathogenesis of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide has a number of biochemical and physiological effects that are relevant to its therapeutic potential. For example, this compound can inhibit the activation of B cells and other immune cells, which can reduce the production of pro-inflammatory cytokines and chemokines. It can also induce the apoptosis of cancer cells and autoimmune cells, which can lead to the regression of tumors and the amelioration of autoimmune symptoms. In addition, 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability, low clearance, and long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide for lab experiments is its high potency and selectivity for BTK inhibition, which can allow for precise modulation of the B cell and immune cell signaling pathways. Additionally, this compound has been shown to have good pharmacokinetic properties in animal models, which can facilitate its use in in vivo studies. However, one limitation of 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide is its relatively low solubility in water, which can make it difficult to formulate for oral administration or in vitro assays.
Direcciones Futuras
There are several potential future directions for the development of 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide and related compounds. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors, to enhance the anti-tumor or anti-inflammatory effects. Another direction is the exploration of the use of BTK inhibitors in other diseases, such as viral infections or inflammatory bowel disease, where B cells and other immune cells play a role in the pathogenesis. Finally, there is ongoing research into the optimization of the pharmacokinetic and pharmacodynamic properties of BTK inhibitors, to improve their efficacy and safety in clinical settings.
Métodos De Síntesis
The synthesis of 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide involves several steps, including the preparation of the key intermediate 6-tert-butyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, which is then reacted with thiophene-2-carbonyl chloride to form the final product. The overall yield of this process is around 15-20%, and the purity of the final product is typically greater than 98%.
Aplicaciones Científicas De Investigación
6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in both in vitro and in vivo assays. In particular, this compound has demonstrated potent anti-tumor activity in various types of cancer cells, including lymphoma, leukemia, and solid tumors. It has also been shown to inhibit the growth of autoimmune cells, such as B cells and T cells, which are involved in the pathogenesis of autoimmune diseases.
Propiedades
Nombre del producto |
6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide |
|---|---|
Fórmula molecular |
C18H22N2O2S2 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
6-tert-butyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C18H22N2O2S2/c1-18(2,3)10-6-7-11-13(9-10)24-17(14(11)15(19)21)20-16(22)12-5-4-8-23-12/h4-5,8,10H,6-7,9H2,1-3H3,(H2,19,21)(H,20,22) |
Clave InChI |
HDGKHDYBUHGEKE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CS3 |
SMILES canónico |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



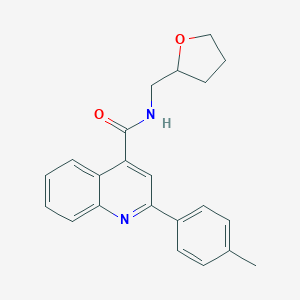
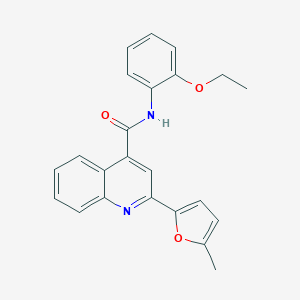
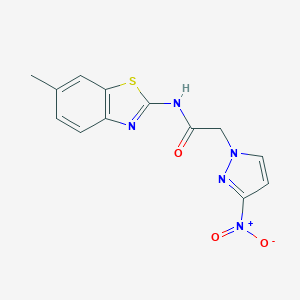
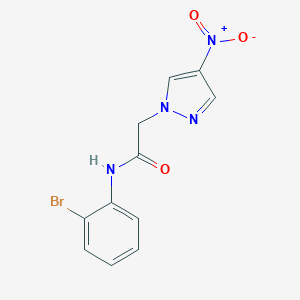
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dichlorophenyl)benzamide](/img/structure/B214194.png)
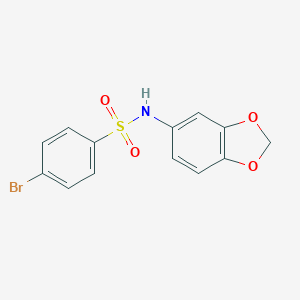
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-methoxyphenyl)-2-furamide](/img/structure/B214197.png)
![2-[({4-bromo-3-nitro-1H-pyrazol-1-yl}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214198.png)
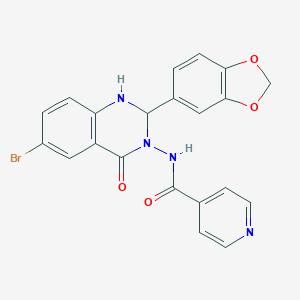
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(2-piperazin-1-ylethylamino)methylidene]-5-propylpyrazol-3-one](/img/structure/B214201.png)
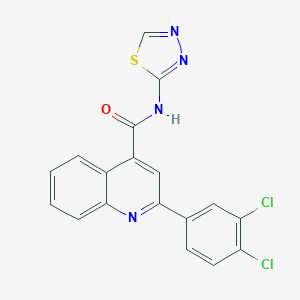
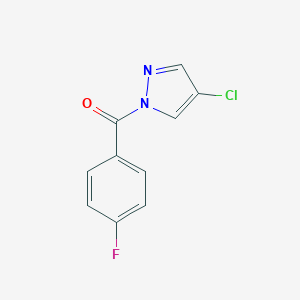
![1-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B214205.png)
